Aurothiomalate

Rheumatology Pharmacokinetics DMARDs

This water-soluble gold(I) DMARD delivers >95% intramuscular bioavailability and uniquely inhibits β-glucuronidase, β-N-acetylglucosaminidase, hyaluronidase, and glutathione peroxidase—enzymes unaffected by auranofin. With 30% tissue retention at 180 days and predominant renal excretion (>70%), it serves as an unparalleled model for metallodrug pharmacokinetics, lysosomal enzyme research, and mitochondrial redox studies. Clinical persistence data show 79% therapy continuation at 36 months vs. 35% for methotrexate, underscoring its long-term value in comparative pharmacology programs.

Molecular Formula C4H5AuO4S
Molecular Weight 346.11 g/mol
CAS No. 33796-26-8
Cat. No. B1210753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurothiomalate
CAS33796-26-8
SynonymsAurolate
Aurothiomalate
Aurothiomalate, Sodium
Gold Disodium Thiomalate, Monohydrate
Gold Sodium Thiomalate
Gold Thiomalate
Gold Thiomalate, Sodium
Gold Thiomalic Acid
Mercaptobutanedioic Acid Monogold(1+) Sodium Salt
Miocrin
Miocrisin
Monogold (1+) Disodium Thiomalate
Myochrysine
Myocrisin
Myocrysine
Sodium Aurothiomalate
Sodium Gold Thiomalate
Sodium Thiomalate, Gold
Sodium Thiomalatoaurate
Tauredon
Thiomalate, Gold
Thiomalatoaurate, Sodium
Molecular FormulaC4H5AuO4S
Molecular Weight346.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)[S-])C(=O)O.[Au+]
InChIInChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1
InChIKeyXJHSMFDIQHVMCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gold Sodium Thiomalate (Aurothiomalate) 33796-26-8: Core Identity and Procurement Baseline


Gold sodium thiomalate (CAS 33796-26-8), also designated as sodium aurothiomalate (SATM) or aurothiomalate, is a water-soluble gold(I) complex classified as a disease-modifying antirheumatic drug (DMARD). It is supplied as a sterile aqueous solution (50 mg/mL) for deep intramuscular injection. The compound is a mixture of mono- and disodium salts of gold thiomalic acid [1]. It is one of only two gold compounds currently employed in modern medicine for the treatment of active progressive rheumatoid arthritis, the other being the orally-administered gold(I) phosphine complex auranofin [2].

Why Gold Sodium Thiomalate Cannot Be Substituted with Other Gold Compounds or DMARDs


The parenteral gold compound aurothiomalate exhibits a unique pharmacokinetic and pharmacodynamic profile that precludes simple substitution with other DMARDs. Its high intramuscular bioavailability (>95%) [1], extensive tissue retention (30% at 180 days) [2], and distinct pattern of lysosomal enzyme inhibition [3] contrast sharply with oral auranofin, which has low bioavailability (20-30%) and minimal tissue accumulation [1]. Furthermore, head-to-head trials demonstrate comparable efficacy to methotrexate but with a markedly different adverse event spectrum, including a higher withdrawal rate due to toxicity [4]. In vitro, aurothiomalate inhibits a broader range of synovial fluid lysosomal enzymes than aurothioglucose [3]. These quantitative and mechanistic distinctions underscore that aurothiomalate is not a simple, interchangeable gold salt.

Quantitative Differentiation: Gold Sodium Thiomalate vs. Closest Analogs (Auranofin, Methotrexate, Aurothioglucose)


Gold Sodium Thiomalate vs. Auranofin: Superior Bioavailability and Tissue Retention for Parenteral Gold Therapy

Gold sodium thiomalate (GST) demonstrates substantially higher bioavailability and tissue retention compared to oral auranofin. Intramuscular GST is >95% bioavailable, whereas oral auranofin exhibits only 20-30% absorption [1]. Following a 50mg IM injection, GST serum gold peaks at 4-8 mg/L within 2 hours, achieving stable serum concentrations of 3-5 mg/L after 5-8 weeks of repeated dosing [1]. In contrast, auranofin produces lower, more stable serum gold levels (0.5-0.7 mg/L) on a 6mg daily oral regimen [1]. Furthermore, the long-term retention of GST is markedly greater: approximately 43% of an intravenous radiolabeled dose is retained at 60 days, and 30% at 180 days. For auranofin, only 15% remains at 10 days, and less than 1% at 180 days [2]. This pharmacokinetic profile supports the therapeutic rationale for weekly or bi-weekly injection regimens with GST, compared to daily oral dosing with auranofin.

Rheumatology Pharmacokinetics DMARDs

Gold Sodium Thiomalate vs. Auranofin: Comparable Efficacy but Higher Withdrawal Rate Due to Adverse Events

In a 48-week double-blind trial comparing gold sodium thiomalate (GST) and auranofin (AF) in 122 rheumatoid arthritis patients, both groups showed significant improvement from baseline in disease activity parameters, with no significant difference in efficacy between the two treatments [1]. However, the withdrawal rate due to adverse reactions was notably higher for GST (26%) compared to auranofin (10%) [1]. A separate 2-year open-label randomized study of 60 patients per arm confirmed that adverse reactions were a more common reason for withdrawal from sodium aurothiomalate (SATM) than from auranofin, while insufficient therapeutic response was more common with auranofin [2]. Only 40% of patients in the 2-year study completed the full treatment period, underscoring the long-term tolerability challenges with SATM [2].

Rheumatology Clinical Trial DMARDs Safety

Gold Sodium Thiomalate vs. Methotrexate: Comparable Efficacy but Inferior Tolerability in Early RA

A 26-week double-blind RCT in 40 rheumatoid arthritis patients compared parenteral methotrexate (10 mg IM weekly) to gold sodium thiomalate (GSTM, 50 mg IM weekly). Methotrexate was as effective as GSTM across all measured outcomes, including numbers of swollen or tender joints, morning stiffness, grip strength, pain scale, and erythrocyte sedimentation rate [1]. However, tolerability significantly favored methotrexate: 5 patients taking methotrexate experienced side effects versus 11 taking GSTM (p = 0.05), with a total of 5 adverse reactions in the methotrexate group compared to 15 in the GSTM group (p < 0.01) [1]. A separate retrospective survival analysis of DMARDs found that aurothiomalate sodium (GST) had the highest continuation rates at 12, 24, and 36 months (94%, 83%, 79%) compared to methotrexate (75%, 55%, 35%), auranofin (60%, 50%, 35%), and bucillamine (79%, 60%, 45%) [2], suggesting that while initial tolerability is a concern, long-term adherence among those who can tolerate it may be superior.

Rheumatology Clinical Trial DMARDs Methotrexate

Gold Sodium Thiomalate vs. Aurothioglucose: Broader Spectrum of Lysosomal Enzyme Inhibition

In vitro assays of synovial fluid lysosomal glycosidases demonstrate distinct enzyme inhibition profiles between gold preparations. Sodium aurothiomalate (Myochrysine) inhibited all three tested enzymes: β-glucuronidase (β-GLUC), β-N-acetylglucosaminidase (β-NAG), and hyaluronidase (HASE). In contrast, gold thioglucose (Solganal) failed to inhibit any of these enzymes [1]. Kinetic analysis revealed that aurothiomalate inhibition of β-GLUC was apparently competitive, while inhibition of HASE and β-NAG was non-competitive [1]. Clinically, studies have shown that aurothioglucose and gold sodium thiomalate are equally effective in treating RA [2], but the differing enzyme inhibition profiles may underlie differences in adverse effect profiles; a study of patients switched from aurothioglucose to aurothiomalate found that 24% withdrew within 12 months, with 16% reporting novel adverse drug reactions [2].

Pharmacology Enzyme Inhibition Gold Compounds Mechanism of Action

Gold Sodium Thiomalate vs. Auranofin: Differential Selectivity for Glutathione Peroxidase

In studies of mitochondrial thioredoxin reductase (TrxR) inhibition, gold(I) compounds including auranofin and aurothiomalate are potent inhibitors at submicromolar levels, though auranofin remains the most efficient [1]. A key differentiation emerges with glutathione peroxidase (GPx): aurothiomalate inhibited GPx at concentrations where auranofin and chloro(triethylphosphine)gold(I) (TEPAu) were without effect [1]. This suggests that aurothiomalate possesses a distinct off-target profile that may contribute to its unique clinical adverse effect signature. While auranofin demonstrates greater potency against TrxR, aurothiomalate's broader inhibitory profile, including GPx, may result in differential effects on cellular redox homeostasis and mitochondrial permeability transition.

Pharmacology Enzyme Inhibition Gold Compounds Oxidative Stress

Gold Sodium Thiomalate vs. Auranofin: Distinct Excretion Pathways and Body Burden Accumulation

The excretion and retention patterns of gold sodium thiomalate (GST) and auranofin differ fundamentally. For GST, >70% of an absorbed dose is excreted via the kidneys (urine) [1]. In contrast, for auranofin, only 50% of the absorbed dose (representing just 15% of the administered oral dose) is excreted in urine, with the majority eliminated in feces (95%) [2]. Furthermore, the total body burden of gold rises steadily during injectable GST therapy, whereas preliminary studies suggest minimal tissue accumulation with auranofin [2]. Specifically, the retention of a single labeled dose of GST over 100 days is >50%, compared to <5% for auranofin [1]. These data highlight that GST imposes a significantly higher and more prolonged body burden of gold, with predominant renal elimination, while auranofin's gold is rapidly cleared primarily via the fecal route.

Pharmacokinetics Gold Compounds Drug Metabolism Toxicology

Procurement-Driven Application Scenarios for Gold Sodium Thiomalate Based on Quantitative Evidence


Rheumatoid Arthritis DMARD Therapy Requiring High and Reliable Systemic Gold Exposure

In clinical settings where a DMARD with predictable and complete systemic availability is required, gold sodium thiomalate (GST) offers a key advantage over oral auranofin. With intramuscular bioavailability >95% compared to 20-30% for oral auranofin [1], GST ensures a robust and consistent gold exposure. The high peak serum gold concentrations (4-8 mg/L) achieved after a 50 mg injection provide a stark contrast to the low, stable levels (0.5-0.7 mg/L) from daily oral auranofin [1]. This makes GST suitable for patients where reliable, parenterally-administered gold therapy is preferred, or for research models requiring sustained and quantifiable gold tissue levels. However, the higher adverse event withdrawal rate (26% vs. 10% for auranofin at 48 weeks) [2] necessitates a clear risk-benefit assessment.

Long-Term Remission Induction in RA with High DMARD Persistence

For patients who can tolerate initial adverse effects, gold sodium thiomalate (GST) demonstrates superior long-term treatment persistence compared to methotrexate, auranofin, and bucillamine. A survival analysis showed that 94% of patients initiated on GST were still on therapy at 12 months, 83% at 24 months, and 79% at 36 months [1]. In comparison, methotrexate persistence rates were 75%, 55%, and 35% at the same time points [1]. This suggests that GST may be an appropriate choice for patients requiring a DMARD with proven long-term adherence, particularly in cases where methotrexate has failed or is not tolerated, despite the higher initial adverse event rate observed in short-term trials [2].

In Vitro Research Requiring Broad-Spectrum Lysosomal Enzyme Inhibition or Specific TrxR/GPx Profiling

Researchers studying lysosomal enzyme inhibition or mitochondrial redox pathways will find sodium aurothiomalate (SATM) uniquely valuable due to its broad inhibition of β-glucuronidase, β-N-acetylglucosaminidase, and hyaluronidase—enzymes that are not inhibited by the comparator gold thioglucose [1]. Furthermore, SATM exhibits a distinct off-target profile compared to auranofin, notably inhibiting glutathione peroxidase (GPx) at concentrations where auranofin has no effect [2]. This makes SATM a specific tool for investigating the role of GPx in gold-induced toxicity or for studies requiring a gold compound with a wider enzyme inhibition footprint, allowing for direct comparative pharmacology between gold agents.

Pharmacokinetic and Toxicology Studies of Long-Term Gold Retention and Renal Excretion

Gold sodium thiomalate (GST) serves as a model compound for studying the pharmacokinetics of highly retained, renally-excreted metallodrugs. Its long biological half-life (5.5 days for the rapid phase, 10-35 days for the terminal phase) [1] and significant tissue retention (30% at 180 days post-dose) [2] are in stark contrast to auranofin, which is rapidly cleared (<1% retention at 180 days) [2]. The predominant renal excretion of GST (>70% of absorbed dose) versus auranofin's fecal elimination (95%) [2] provides a clear comparative framework for investigating drug excretion pathways. This scenario is particularly relevant for toxicology studies focused on cumulative heavy metal burden and for developing assays to monitor long-term drug exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aurothiomalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.